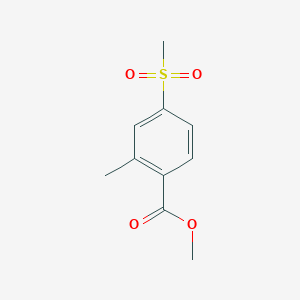

Methyl 2-methyl-4-(methylsulfonyl)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a fundamental category of organic compounds derived from benzoic acid. wikipedia.org They are characterized by a benzoate group attached to an alkyl or aryl group via an ester linkage. numberanalytics.comfiveable.me The parent compound, methyl benzoate, is formed through the condensation of benzoic acid and methanol (B129727), typically in the presence of a strong acid catalyst. wikipedia.orgprepchem.com This reaction is a classic example of Fischer esterification. chemicalbook.com

These esters are widely recognized for their applications as flavoring agents, fragrances, and solvents. wikipedia.orgchemicalbook.com In the realm of synthetic organic chemistry, benzoate esters are crucial intermediates. The ester functional group can undergo various transformations, such as hydrolysis back to the parent carboxylic acid and alcohol, or Claisen condensation to form carbon-carbon bonds, making them versatile building blocks for more complex molecules. numberanalytics.comfiveable.me The aromatic ring of the benzoate moiety can also be functionalized, allowing for the introduction of various substituents that modify the molecule's properties. wikipedia.org

Significance of the Methylsulfonyl Moiety in Organic Compounds

The methylsulfonyl group, also known as the mesyl group (CH₃SO₂–), is an important functional group in organic chemistry. ontosight.ai It is a derivative of a sulfonic acid where the hydroxyl group has been replaced. ontosight.ai This group is known for being highly stable under both acidic and basic conditions. chem-station.com

Key properties and roles of the methylsulfonyl moiety include:

Strong Electron-Withdrawing Effect : The sulfonyl group is a powerful electron-withdrawing group, which can significantly influence the reactivity and properties of the molecule to which it is attached. namiki-s.co.jp

Hydrogen Bonding Capability : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which is a crucial feature for the interaction of these molecules with biological targets like enzymes. nih.gov

Improved Physicochemical Properties : In medicinal chemistry, the incorporation of a methylsulfonyl group can help reduce the lipophilicity of a molecule, thereby improving its solubility and metabolic stability. namiki-s.co.jp

Synthetic Utility : The methanesulfonyl group is a good leaving group in nucleophilic substitution reactions and is also used as a protecting group for functional groups like alcohols and amines in multi-step syntheses. ontosight.aichem-station.com

Due to these characteristics, the methylsulfonyl group is a common feature in many pharmaceuticals, agrochemicals, and other biologically active compounds. ontosight.ai

Overview of the Research Landscape for Methyl 2-methyl-4-(methylsulfonyl)benzoate and Related Analogs

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of methylsulfonyl benzoic acids and their esters is of significant interest as synthetic intermediates. The research landscape focuses on the synthesis and utilization of these compounds as building blocks for more complex, often biologically active, molecules.

For instance, methods for the preparation of various methylsulfonyl benzoic acid derivatives have been patented, highlighting their role as key intermediates for herbicides. asianpubs.orggoogle.com The synthesis of related structures, such as 2-Nitro-4-methylsulfonylbenzoic acid, has been explored, demonstrating the chemical community's interest in functionalizing this molecular scaffold. asianpubs.org The oxidation of the corresponding methyl-substituted precursors is a common synthetic strategy to access the carboxylic acid, which can then be esterified. asianpubs.orggoogle.com

The existence of various isomers and analogs in chemical databases, such as Methyl 4-(methylsulfonyl)benzoate and Methyl 2-methoxy-5-(methylsulfonyl)benzoate, indicates that chemists are actively exploring the structure-activity relationships of this class of compounds. nih.govsigmaaldrich.com These molecules serve as valuable starting materials for creating diverse chemical libraries for drug discovery and materials science. For example, a patent describes a series of new methylsulfonyl-benzoic acid derivatives with potential diuretic and saluretic activity. Although specific compounds are not detailed here, this points to the therapeutic potential being investigated within this chemical family.

Table 1: Chemical Properties of Selected Methylsulfonyl Benzoate Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-(methylsulfonyl)benzoate | C₉H₁₀O₄S | 214.24 | 22821-70-1 |

| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | C₁₀H₁₂O₅S | 244.26 | 63484-12-8 |

Properties

IUPAC Name |

methyl 2-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHCANJHJUCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693816 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875895-64-0 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Methyl 4 Methylsulfonyl Benzoate

General Synthetic Strategies for Aryl Methylsulfonyl Benzoates

The synthesis of aryl methylsulfonyl benzoates, including the target compound, generally relies on a combination of fundamental organic transformations. The order of these reactions is crucial and is often dictated by the directing effects of the substituents and their compatibility with subsequent reaction conditions. Two primary retrosynthetic disconnections can be considered: one involving the esterification of a pre-formed 2-methyl-4-(methylsulfonyl)benzoic acid, and another involving the functionalization of a simpler benzoic acid ester.

Esterification Reactions

Esterification is a common and fundamental reaction in organic synthesis, often employed in the final step for the preparation of benzoate (B1203000) esters. The most prevalent method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. tcu.eduyoutube.com

For the synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate, this would involve treating 2-methyl-4-(methylsulfonyl)benzoic acid with an excess of methanol (B129727), with a catalyst such as concentrated sulfuric acid, to drive the equilibrium towards the formation of the methyl ester and water. tcu.edu The reaction is typically performed under reflux conditions. youtube.com While effective, this method can sometimes be slow. Alternative catalysts have been developed to improve reaction rates and yields, including solid acid catalysts which can simplify product purification. mdpi.comresearchgate.net

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available | Can be corrosive, difficult to remove, generates acidic waste bibliomed.org |

| Solid Acids | Sulfated Zirconia, Zeolites, Nafion | Reusable, easily separated from reaction mixture, less corrosive mdpi.comresearchgate.net | May have lower activity than strong mineral acids, can be more expensive |

The choice of catalyst and conditions depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to strong acids.

Introduction of the Methylsulfonyl Group

The introduction of the methylsulfonyl (-SO₂CH₃) group onto the aromatic ring is a critical transformation in the synthesis of the target molecule. This can be achieved through several methods, most commonly via a multi-step sequence starting from a benzoic acid derivative or by the oxidation of a corresponding methylthio-ether precursor.

A well-established, multi-step pathway to introduce a methylsulfonyl group involves the initial sulfochlorination of an aromatic ring, followed by reduction and subsequent methylation. acs.orgnih.gov This sequence is particularly useful when starting from a pre-existing benzoic acid or its ester.

The general sequence is as follows:

Sulfochlorination: The starting aromatic compound, such as 2-methylbenzoic acid, is treated with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The position of substitution is governed by the directing effects of the existing substituents.

Reduction: The resulting aryl sulfonyl chloride is then reduced to an intermediate such as a sulfinate or a thiol. Common reducing agents for this step include sodium sulfite (B76179) or zinc dust.

Methylation: The intermediate is subsequently methylated to form the methylsulfonyl group. Methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are typically used.

This sequence has been successfully applied to the synthesis of various substituted 5-(methylsulfonyl)benzoic acid derivatives, demonstrating its reliability for this class of compounds. acs.orgnih.gov

An alternative and often more direct route to the methylsulfonyl group is the oxidation of a methylthio-ether (-SCH₃) precursor. thieme-connect.com This method is highly efficient and can be achieved using a wide variety of oxidizing agents. The precursor, methyl 4-(methylthio)-2-methylbenzoate, can be synthesized through various methods, including nucleophilic aromatic substitution or cross-coupling reactions.

Once the thioether is in place, it is oxidized to the corresponding sulfone. The choice of oxidant is crucial to ensure complete oxidation to the sulfone without over-oxidation of other parts of the molecule. organic-chemistry.org

Table 2: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with metal catalysts (e.g., Tungsten, Niobium) organic-chemistry.orggoogle.com | A green and inexpensive oxidant; catalysis is often required for high selectivity and yields. |

| m-CPBA | Dichloromethane, 0 °C to room temp | A common and effective reagent, but can be explosive and requires careful handling. organic-chemistry.org |

| Oxone® (KHSO₅) | Methanol/water | A stable, inexpensive, and versatile oxidant. |

| Sodium Periodate (NaIO₄) | Aqueous methanol | A mild oxidant, often used for selective oxidation to sulfoxides, but can produce sulfones under forcing conditions. |

Electrochemical methods have also been developed for the large-scale oxidation of thioethers to sulfones, offering a potentially greener alternative to traditional chemical oxidants. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of synthesizing this compound, these reactions can be used to construct the substituted aromatic core of the molecule.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. acs.orgnih.gov

This reaction could be strategically employed in the synthesis of the target molecule's precursors. For instance, a suitably substituted aryl halide, such as methyl 4-bromo-2-methylbenzoate, could be coupled with a methylsulfonyl-containing boronic acid. More commonly, a precursor like 4-bromo-2-methylbenzoic acid methyl ester could undergo Suzuki coupling to introduce other aryl groups if further derivatization were desired, as has been demonstrated in the synthesis of related compounds. acs.orgnih.gov

The key components of a typical Suzuki-Miyaura reaction are outlined below.

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Function | Examples |

|---|---|---|

| Aryl Halide/Triflate | Electrophilic partner | Aryl bromides, iodides, chlorides, or triflates |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters) |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), Xantphos, SPhos |

| Base | Activates the organoboron reagent and neutralizes acid produced | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Solubilizes reactants | Toluene (B28343), Dioxane, DMF, often with water |

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized for each specific substrate combination to achieve high yields. acs.org

Nucleophilic Displacement Reactions on the Aromatic Ring

The synthesis of substituted benzoates can sometimes involve nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group, which can facilitate such reactions.

In structures analogous to the precursors of this compound, the regioselectivity of nucleophilic aromatic substitution has been investigated. For instance, in studies on methyl 2,4-dihalo-5-sulfamoyl-benzoates, the substitution of a halogen atom is influenced by the reaction conditions and the nature of the nucleophile. nih.gov Kinetic studies on similar compounds, such as 2-chloro-4-nitrophenyl benzoates, confirm that the reaction often proceeds through a stepwise mechanism. koreascience.kr The presence of activating groups like nitro or sulfonyl functions is crucial for stabilizing the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. While direct application to this compound is specific to its unique synthetic route, the principles of SNAr are fundamental in designing pathways for related sulfonyl-substituted aromatics.

Targeted Synthesis of this compound

The targeted construction of this compound is a multi-step process that hinges on the precise synthesis of its precursors and a final esterification step.

Precursor Synthesis and Functionalization

The key precursor for the target molecule is 2-methyl-4-(methylsulfonyl)benzoic acid. The synthesis of this intermediate involves the strategic functionalization of a simpler aromatic starting material. A common approach for creating such polysubstituted benzene (B151609) rings is through the oxidation of appropriately substituted toluene derivatives.

For example, a related compound, 2-nitro-4-methylsulfonylbenzoic acid, is synthesized via the oxidation of 2-nitro-4-methylsulfonyl toluene. asianpubs.orgresearchgate.net This method showcases a viable pathway where a methyl group on the aromatic ring is selectively oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with research focusing on efficient and environmentally friendly options like hydrogen peroxide in the presence of a catalyst. asianpubs.orgresearchgate.net Such processes are investigated thoroughly by varying reactant ratios, temperature, and catalyst amounts to optimize the yield. asianpubs.org

Alternative strategies for building the substituted aromatic core have also been developed for analogous compounds. For instance, the synthesis of methyl 2-methyl-4-acetyl benzoate starts from 2-fluorotoluene (B1218778) and proceeds through a sequence of acylation, cyanation, and hydrolysis reactions to build the desired functionality before the final esterification step. patsnap.comgoogle.com These methodologies highlight the versatility of synthetic chemistry in creating complex precursors from simple starting materials.

| Starting Material | Key Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| 2-Nitro-4-methylsulfonyl toluene | Oxidation of methyl group | 2-Nitro-4-methylsulfonylbenzoic acid | H₂O₂, CuO/Al₂O₃ | asianpubs.org |

| 2-Fluorotoluene | Acylation | 4-Fluoro-3-methylacetophenone | Acetyl chloride, AlCl₃ | patsnap.com |

| 4-Fluoro-3-methylacetophenone | Cyanation | 3-Methyl-4-cyanoacetophenone | Cyanation reagent | google.com |

| 3-Methyl-4-cyanoacetophenone | Hydrolysis | 2-Methyl-4-acetylbenzoic acid | Acid | google.com |

Esterification of Benzoic Acid Derivatives

The final step in the synthesis is the conversion of the 2-methyl-4-(methylsulfonyl)benzoic acid precursor into its methyl ester. This is typically achieved through Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. youtube.comtcu.eduyoutube.com

A direct and effective method for this transformation involves reacting the carboxylic acid with methanol in the presence of thionyl chloride under mild conditions. nih.gov This approach was successfully used to prepare the structurally similar Methyl 4-methyl-sulfonyl-2-nitro-benzoate. nih.gov Alternatively, classic acid catalysis using concentrated sulfuric acid with an excess of methanol is a common and well-understood method to drive the reaction equilibrium towards the ester product. tcu.edu

Process optimization studies on the esterification of similar substituted benzoic acids have demonstrated that yields can be significantly improved by carefully controlling reaction parameters like molar ratios, time, and temperature, with reported yields reaching as high as 97.4%. researchgate.net To address the environmental concerns associated with using strong, corrosive liquid acids, research has also explored the use of recoverable solid acid catalysts, such as those based on zirconium and titanium, which offer a greener alternative. mdpi.comresearchgate.net

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| 4-Methyl-sulfonyl-2-nitro-benzoic acid | Methanol | Thionyl chloride | Mild conditions | nih.gov |

| Benzoic acid | Methanol | Conc. H₂SO₄ | Classic Fischer esterification; equilibrium driven by excess alcohol | tcu.edu |

| 2-Methoxy-5-aminosulfonyl benzoic acid | Methanol | Sulfuric acid | Optimized process yield of 97.4% | researchgate.net |

| Various benzoic acids | Methanol | Zr/Ti solid acid | Heterogeneous catalysis, recoverable, environmentally friendly | mdpi.com |

Green Chemistry and Process Optimization in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also safe and environmentally sustainable. This has led to the adoption of green chemistry principles and technologies like continuous-flow synthesis.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. This methodology has been successfully applied to the synthesis of various benzoate esters and their precursors, demonstrating significant improvements over conventional methods. researchgate.netdoi.orgaidic.it For example, a continuous-flow process was developed for the synthesis of methyl 2-(chlorosulfonyl)benzoate, a related compound, which involved diazotization and chlorosulfonylation reactions. researchgate.netdoi.org Similarly, the production of methyl anthranilate from phthalimide (B116566) was transformed from a semi-batch to a fully continuous process, resulting in higher yield and purity. aidic.it

The adoption of continuous-flow systems provides marked advantages in both safety and process efficiency.

Safety: Many chemical reactions are highly exothermic or involve unstable intermediates. In batch reactors, the large volume can lead to poor heat transfer and the dangerous accumulation of hazardous substances. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, rapidly dissipating heat and preventing thermal runaways. researchgate.net Furthermore, hazardous intermediates are generated and consumed in situ in very small quantities, significantly enhancing the safety of the process. researchgate.net For instance, the continuous-flow synthesis of methyl 2-(chlorosulfonyl)benzoate avoids the accumulation of large amounts of unstable diazonium salts. researchgate.net

Efficiency: Continuous-flow systems can dramatically reduce reaction times from hours to minutes or even seconds. aidic.it This acceleration is due to enhanced heat and mass transfer, allowing reactions to be run at higher temperatures and concentrations safely. The optimized synthesis of methyl anthranilate saw reaction times decrease from 20 minutes in a batch process to just 97 seconds in a continuous reactor. aidic.it This leads to a much higher throughput and productivity. Moreover, continuous processes often result in higher yields and purities by minimizing the formation of side products. researchgate.netaidic.it The yield of methyl anthranilate, for example, increased from 75.2% to 80.3% when switching to a continuous method. aidic.it

| Parameter | Semi-Batch Process | Continuous-Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 20 minutes | 97 seconds | aidic.it |

| Yield | 75.2% | 80.3% | aidic.it |

| Purity | 97.3% | 98.5% | aidic.it |

| Safety Profile | Risk of thermal runaway, accumulation of intermediates | Excellent temperature control, minimal intermediate accumulation | aidic.it |

Inhibition of Parallel Side Reactions

In the synthesis of aromatic sulfones, a primary method involves the oxidation of a corresponding sulfide (B99878) (thioether). A significant challenge in this process is controlling the oxidation state. The reaction proceeds through a sulfoxide (B87167) intermediate, and incomplete oxidation can lead to a mixture of the desired sulfone and the sulfoxide. Conversely, harsh oxidizing conditions can lead to unwanted side reactions on the aromatic ring or other functional groups. The choice of oxidizing agent and reaction conditions is therefore critical. Using selective oxidants or catalyst systems that favor complete conversion to the sulfone without affecting other parts of the molecule is a key strategy. researchgate.netrsc.org

Another potential side reaction, particularly in syntheses involving Friedel-Crafts type sulfonylation, is the formation of diaryl sulfones as byproducts. nih.gov Furthermore, in multi-step syntheses, functional groups can interfere with subsequent reactions. For example, during the esterification of a carboxylic acid, strongly acidic conditions might promote unwanted side reactions if other sensitive groups are present. The use of milder, more selective catalytic systems can mitigate these issues.

Reduction of Waste Streams and Environmental Impact

Modern synthetic chemistry places a strong emphasis on "green chemistry" to minimize environmental impact. rsc.org Traditional methods for synthesizing sulfones and esters often involve stoichiometric amounts of reagents and harsh acids, leading to significant waste streams. nih.govessfeed.com

Key strategies for reducing waste in the synthesis of compounds like this compound include:

Catalytic Oxidation: Employing catalytic amounts of reagents for the oxidation of the sulfide precursor is preferable to using stoichiometric oxidants. Hydrogen peroxide is considered a green oxidant as its only byproduct is water. nih.gov

Reusable Catalysts: In the esterification step, traditional homogeneous acid catalysts like sulfuric acid generate significant waste during neutralization. proquest.com The use of solid acid catalysts, which can be easily filtered out and reused, presents a much more sustainable alternative. researchgate.netmdpi.com

Solvent Choice: Utilizing environmentally benign solvents or even solvent-free conditions can drastically reduce volatile organic compound (VOC) emissions and liquid waste. researchgate.netnih.gov Electrochemical methods, which use electrons as a "clean reagent," offer a powerful green alternative, often proceeding in ambient conditions without the need for organic solvents. nih.govrsc.org

The production of benzoic acid and its derivatives can contribute to environmental pollution through VOC release and the use of heavy metal catalysts. nih.govnih.govresearchgate.net Adopting greener synthetic routes is crucial for mitigating these impacts. researchgate.net

Catalytic Approaches in Ester Synthesis

The formation of the methyl ester group, known as esterification, is typically a reversible reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, a catalyst is almost always employed. Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are traditionally used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. researchgate.netuomustansiriyah.edu.iq However, as noted, these catalysts can be corrosive and difficult to separate from the reaction mixture, leading to waste. proquest.comresearchgate.net

An increasingly important alternative to Brønsted acids is the use of Lewis acid catalysts. Lewis acids are electron-pair acceptors and can activate the carboxylic acid group without the presence of protons. Solid Lewis acid catalysts, in particular, offer significant advantages in terms of recyclability and reduced environmental impact. mdpi.com

Recent research has demonstrated the effective use of solid acid catalysts composed of zirconium and titanium for the synthesis of a series of methyl benzoate compounds. proquest.comresearchgate.netresearchgate.netmdpi.com In this approach, the direct condensation of benzoic acid with methanol is achieved without the need for auxiliary Brønsted acids. researchgate.net

The proposed mechanism involves the Lewis acidic metal center (e.g., Zirconium) coordinating with the carboxylate group. This coordination activates the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. Subsequent removal of a water molecule yields the final methyl benzoate product. mdpi.commdpi.com This method is notable for its operational simplicity and improved environmental profile due to the heterogeneous and reusable nature of the catalyst. researchgate.netresearchgate.net

Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by its three primary functional groups: the methylsulfonyl group, the methyl ester, and the substituted aromatic ring.

Oxidation Reactions of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl (–SO2CH3) group is in its highest oxidation state (+6), making it generally resistant to further oxidation under standard conditions. However, advanced research has revealed unique oxidative pathways under specific circumstances.

A notable transformation is the spontaneous oxidation of aromatic sulfones to sulfonic acids (–SO3H) when nebulized into microdroplets. nsf.govacs.orgnih.gov This accelerated reaction occurs under ambient conditions without any added catalyst or oxidant. nsf.govnih.gov The mechanism is believed to involve the water radical cation (H₂O⁺•), generated from trace water in the solvent at the droplet-air interface, which acts as a powerful oxidant. nsf.govacs.org This reaction is highly dependent on the presence of an electron-donating group on the aromatic ring. nsf.govnih.gov Other studies on the radical-induced oxidation of related sulfur compounds show that methanesulfonyl radicals (CH₃SO₂•) can react with oxygen to form species that ultimately lead to methanesulfonic acid. rsc.org

Hydrolysis of the Methyl Ester

The methyl ester group can be converted back to a carboxylic acid through hydrolysis. This reaction is typically catalyzed by either an acid or a base. perlego.comquora.com

Acid-catalyzed hydrolysis is a reversible process where the compound is heated with water in the presence of a strong acid like hydrochloric or sulfuric acid. libretexts.orgstudysmarter.co.uk The mechanism involves the initial protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. chemguide.co.uk After a series of proton transfers, a molecule of methanol is eliminated, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid product, 2-methyl-4-(methylsulfonyl)benzoic acid. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction carried out with a strong base such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) and forming the carboxylic acid. The methoxide ion, being a strong base, immediately deprotonates the newly formed acid to yield a carboxylate salt and methanol. An acidic workup is required to protonate the salt and isolate the final carboxylic acid. youtube.comoieau.fr

The rate of hydrolysis is influenced by the substituents on the benzene ring. oieau.fr Studies on various substituted methyl benzoates have provided kinetic data on their stability under different conditions.

| Compound | Temperature (°C) | Time (h) | Conversion to Acid (%) |

|---|---|---|---|

| Methyl 2,4-dimethylbenzoate | 250 | 0.5 | 28 |

| Methyl p-methylbenzoate | 250 | 0.5 | 56 |

| Methyl p-chlorobenzoate | 250 | 0.5 | 74 |

| Methyl p-trifluoromethylbenzoate | 250 | 0.5 | 65 |

| Compound | Estimated Half-life (years) |

|---|---|

| Methyl benzoate | 1.8 |

| Methyl 4-nitrobenzoate | 0.1 |

| Methyl 4-methoxybenzoate | 4.8 |

Nucleophilic Attack on the Aromatic System of this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic compounds. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, which is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.compressbooks.pub These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step. libretexts.org

The structure of this compound contains a unique combination of substituents that collectively determine its reactivity towards nucleophiles. The benzene ring is substituted with a methyl group, a methyl ester (methoxycarbonyl) group, and a methylsulfonyl group. While the molecule lacks a conventional leaving group such as a halide, an analysis of its substituent effects provides a clear framework for predicting its reactivity in a potential SNAr reaction, should a suitable leaving group be present or if the conditions force the displacement of one of the existing groups.

The reactivity of the aromatic ring is profoundly influenced by the electronic properties of its substituents. The presence of one or more EWGs, particularly at positions ortho and para to the reaction center, is a prerequisite for a facile SNAr reaction. pressbooks.pub These groups decrease the electron density of the ring, making it more electrophilic and capable of stabilizing the anionic Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.comnih.gov

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution is governed by a complex interplay of the electronic and steric effects exerted by its three distinct substituents.

Electronic Effects:

The susceptibility of the aromatic ring to nucleophilic attack is primarily dictated by the cumulative electronic influence of the attached groups.

Methylsulfonyl Group (-SO₂CH₃): Positioned at C-4, the methylsulfonyl group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. researchgate.net Its potent -R (resonance) and -I (inductive) effects can effectively delocalize and stabilize the negative charge of the Meisenheimer intermediate. This stabilization is most pronounced when the nucleophilic attack occurs at the positions ortho or para to the sulfonyl group (C-1, C-3, and C-5).

Methyl Group (-CH₃): In contrast, the methyl group at C-2 is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the ring, which has a deactivating effect on nucleophilic aromatic substitution.

Collectively, the powerful activating effect of the para-methylsulfonyl group dominates, rendering the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. The methyl ester group provides additional activation, while the methyl group offers a slight deactivating counter-effect.

Steric Effects:

Steric hindrance plays a crucial role by potentially impeding the approach of the incoming nucleophile to the reaction center.

Ortho-Methyl Group: The methyl group at the C-2 position presents significant steric hindrance to nucleophilic attack at the adjacent C-1 and C-3 positions. rsc.org The formation of the tetrahedral Meisenheimer intermediate requires the attacking nucleophile to approach the planar aromatic ring. A bulky group adjacent to the point of attack can raise the activation energy of this step, thereby slowing the reaction rate. capes.gov.br This steric crowding is a critical factor in determining the regioselectivity of the attack.

Combined Influence on Reactivity:

Electronic Activation: The aromatic ring is strongly activated for nucleophilic attack due to the combined electron-withdrawing effects of the methylsulfonyl and methyl ester groups. The most electronically favored positions for attack are those that allow the negative charge of the intermediate to be delocalized onto the EWGs, namely the positions ortho and para to the methylsulfonyl group.

Steric Hindrance: The C-2 methyl group sterically shields the C-1 and C-3 positions. While C-1 is electronically activated (being para to the -SO₂CH₃ group), the steric barrier from the adjacent methyl group would likely disfavor attack at this site. Similarly, attack at C-3 (ortho to the -SO₂CH₃ group) would also be sterically hindered.

Predicted Regioselectivity: Consequently, a nucleophile would most likely attack the positions that offer the best compromise between electronic activation and steric accessibility. The C-5 position, being ortho to the strongly activating methylsulfonyl group and relatively unhindered, emerges as a probable site for nucleophilic attack, assuming a suitable leaving group is present at that position.

The following interactive table summarizes the anticipated effects of each substituent on the reactivity of the different positions on the aromatic ring towards a nucleophile.

| Substituent | Position | Electronic Effect | Steric Effect on Adjacent Positions | Predicted Net Impact on Reactivity |

|---|---|---|---|---|

| -COOCH₃ | C-1 | Activating (Moderate EWG) | Moderate hindrance at C-2, C-6 | Contributes to overall ring activation. |

| -CH₃ | C-2 | Deactivating (EDG) | High hindrance at C-1, C-3 | Electronically deactivating; sterically hinders attack at C-1 and C-3. |

| -SO₂CH₃ | C-4 | Activating (Strong EWG) | Low hindrance at C-3, C-5 | Dominant activating group for the entire ring, especially for positions C-1, C-3, and C-5. |

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for Methyl 2-methyl-4-(methylsulfonyl)benzoate. Such an analysis would be anticipated to reveal distinct signals corresponding to each unique proton environment within the molecule. This would include signals for the two methyl groups (one attached to the benzene (B151609) ring and the other in the sulfonyl group), the protons of the ester's methyl group, and the aromatic protons. The chemical shifts, integration values, and coupling patterns of these signals would be instrumental in confirming the substitution pattern of the benzene ring.

Specific solid-state NMR (ssNMR) studies concerning this compound have not been reported in the available scientific literature. This technique could, however, provide valuable information regarding the compound's structure and dynamics in the solid phase, including insights into polymorphism and intermolecular interactions within the crystal lattice.

There are no specific reports in the scientific literature detailing the use of advanced NMR techniques for the structural assignment of this compound. Methodologies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These methods are instrumental in understanding the behavior of Methyl 2-methyl-4-(methylsulfonyl)benzoate at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the molecule's steric and electronic properties.

The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. The resulting geometry corresponds to the molecule's most probable conformation in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O-S-O | 118.5° |

| C-S-C | 104.2° | |

| C-C-C (aromatic) | 119.0° - 121.0° | |

| Dihedral Angle | C-C-S-O | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be obtained from DFT calculations for this type of molecule.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational experiments that explore the energy of a molecule as a function of one or more of its geometric parameters, such as a bond length, bond angle, or dihedral angle. For this compound, a PES scan can be performed to investigate the rotational barrier around the C-S bond connecting the sulfonyl group to the benzene (B151609) ring, or the C-C bond connecting the ester group. This provides insights into the conformational flexibility of the molecule and the energy required for interconversion between different conformers. The results of a PES scan are typically visualized as a plot of energy versus the scanned coordinate, revealing energy minima (stable conformers) and transition states.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. These interactions, particularly the stabilization energies E(2), provide a quantitative measure of intramolecular charge transfer and the stability imparted by these interactions.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) on S=O | σ(C-S) | ~2.5 |

| π(C=C) aromatic | π(C=C) aromatic | ~15-20 |

| LP(O) on C=O | σ*(C-C) | ~1.8 |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. The values are representative examples.

Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF)

Normal Coordinate Analysis (NCA) is a method used to describe the vibrational motions of a molecule. The vibrational frequencies and their corresponding normal modes are calculated from the force constants, which are the second derivatives of the energy with respect to the atomic positions. DFT calculations can provide these force constants. However, theoretical frequencies are often systematically higher than experimental frequencies due to the harmonic approximation and basis set limitations.

The Scaled Quantum Mechanical Force Field (SQMFF) method is employed to correct these theoretical frequencies. A set of scale factors is applied to the calculated force constants to achieve better agreement with experimental vibrational spectra (e.g., from FT-IR and Raman spectroscopy). This allows for a more reliable assignment of the observed spectral bands to specific vibrational modes of this compound.

Time-Dependent DFT (TD-DFT) for Electronic Properties (HOMO/LUMO)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions, which correspond to the absorption of light. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*).

Table 3: Predicted Electronic Properties of this compound from TD-DFT

| Parameter | Predicted Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: These are representative energy values obtained from quantum chemical calculations.

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the calculated quantum mechanical wavefunction. While it is a computationally simple method, the resulting charges can be sensitive to the choice of basis set. uni-muenchen.de This analysis provides a quantitative picture of the electron distribution and can help to identify electrophilic and nucleophilic sites within this compound. For instance, the analysis would likely show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl and ester groups, reflecting their high electronegativity.

Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| S | +1.2 |

| O (sulfonyl) | -0.6 |

| O (ester C=O) | -0.5 |

| O (ester O-CH3) | -0.4 |

| C (aromatic, bonded to S) | +0.3 |

| C (ester C=O) | +0.7 |

Note: These charge values are illustrative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its interactions with electrophiles and nucleophiles. The MEP map displays regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack).

Thermodynamic Property Calculations

Computational methods, particularly those based on density functional theory (DFT), are frequently employed to calculate the thermodynamic properties of molecules. These calculations can provide accurate estimations of properties such as enthalpy of formation, entropy, and Gibbs free energy. Such data is crucial for understanding the stability of a compound and predicting the feasibility and outcomes of chemical reactions.

For a molecule like this compound, theoretical calculations could determine its gas-phase thermodynamic properties. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to obtain vibrational data, which is then used to compute the thermodynamic functions at various temperatures. While specific thermodynamic data for this compound is not documented in the searched literature, studies on similar organic molecules have demonstrated the reliability of computational methods in predicting these essential chemical properties.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at the atomic level. These techniques are widely used in drug discovery and materials science to predict molecular interactions and properties.

In Silico Screening and Library Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly reduces the time and cost associated with experimental screening. For a compound like this compound, it could be included in a virtual library for screening against various biological targets. The design of such libraries often involves creating a series of structural analogs by systematically modifying the parent structure to explore the structure-activity relationship (SAR).

Atom-Type Assignment and Molecular Structure File Interconversion

Accurate molecular modeling and simulation rely on the correct representation of the molecule's structure and atom types. Atom-type assignment is the process of classifying each atom in a molecule according to its element and chemical environment. This information is crucial for assigning the correct parameters in molecular mechanics force fields, which are used to calculate the potential energy of the system.

Molecular structure files can be represented in various formats (e.g., PDB, MOL, SDF). Interconversion between these formats is a common and necessary task in computational chemistry to ensure compatibility with different software packages used for visualization, simulation, and analysis. Standard software tools are available to perform these conversions for any given molecule, including this compound.

Ligand Docking Studies for Biological Target Prediction

Ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific biological activities of "this compound" according to the requested outline.

The search results yielded information on structurally related but distinct compounds, such as other benzoate (B1203000) esters or molecules containing a sulfonyl group. For instance, studies were found on "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates" as inhibitors of carbonic anhydrase and on various other benzoate derivatives with antimicrobial or anti-inflammatory properties. nih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net However, attributing these findings to "this compound" would be scientifically inaccurate.

The strict requirement to focus solely on "this compound" and not introduce information from outside the explicit scope cannot be met with the currently available data. Constructing the requested article with scientifically accurate and specific data for each subsection (Antimicrobial Activity, Anti-inflammatory Properties, Enzyme Inhibition Studies) for this particular compound is not possible at this time.

Therefore, the article on the biological activities and mechanistic investigations of "this compound" cannot be generated as requested.

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

Acetolactate Synthase (ALS)/Acetohydroxy Acid Synthase (AHAS) Inhibition (Analogs)

Analogs of Methyl 2-methyl-4-(methylsulfonyl)benzoate, particularly those belonging to the sulfonylurea class, are potent inhibitors of Acetolactate Synthase (ALS), also known as Acetohydroxy Acid Synthase (AHAS) (EC 2.2.1.6). nih.govoup.com This enzyme is crucial for the biosynthesis of branched-chain amino acids—isoleucine, leucine, and valine—in plants and microorganisms. oup.complos.org As this pathway is absent in animals, ALS is a prime target for herbicides and antimicrobial agents. oup.com

Sulfonylurea herbicides function by inhibiting ALS, leading to a cessation of plant growth and eventual death. plos.orguef.fi The herbicidal effect in vivo has been shown to correlate well with the potency of these compounds as AHAS inhibitors in vitro. nih.gov The binding site for these herbicides is located at the regulatory site of the enzyme. researchgate.netnih.gov

The chemical structure of these analogs typically consists of an aryl group, a sulfonylurea bridge, and a heterocyclic ring. nih.gov Variations in these components significantly influence the inhibitory activity. For instance, early guidelines suggested that disubstitution on the heterocyclic pyrimidine (B1678525) or triazine ring was essential for high bioactivity; however, newer research has demonstrated that certain monosubstituted sulfonylurea analogs, such as Monosulfuron, retain excellent herbicidal characteristics. researchgate.netresearchgate.net

| Compound Class | Example Analog | Biological Target | Primary Effect |

|---|---|---|---|

| Sulfonylureas | Monosulfuron | Acetolactate Synthase (ALS/AHAS) | Inhibition of branched-chain amino acid synthesis |

| Imidazolinones | Imazaquin | Acetolactate Synthase (ALS/AHAS) | Inhibition of branched-chain amino acid synthesis |

| Triazolopyrimidines | Penoxsulam | Acetolactate Synthase (ALS/AHAS) | Inhibition of branched-chain amino acid synthesis |

Sodium-Hydrogen Exchanger (NHE) Inhibition (Analogs)

Analogs featuring a methylsulfonylbenzoyl scaffold have been identified as potent inhibitors of the Sodium-Hydrogen Exchanger (NHE), a family of transmembrane proteins that regulate intracellular pH and cell volume by exchanging intracellular protons for extracellular sodium ions. researchgate.netnih.gov The NHE1 isoform is the primary subtype found in the mammalian myocardium and is a critical target in cardiovascular medicine. youtube.com Benzoylguanidines containing a methylsulfonyl group are a prominent class of these inhibitors. researchgate.net

The inhibition of NHE, particularly the NHE-1 isoform, has been demonstrated to confer significant cardioprotective benefits during cardiac ischemia and subsequent reperfusion. researchgate.netyoutube.com Under ischemic conditions, intracellular acidosis activates NHE-1 to extrude protons, leading to an influx of sodium. This sodium overload can reverse the function of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular calcium, which contributes to cellular injury and contractile dysfunction. youtube.com

NHE inhibitors, including analogs like Cariporide and HOE 694 which feature the methylsulfonylbenzoyl structure, have consistently shown protective effects against ischemia-reperfusion injury in various experimental models. youtube.com These benefits include the preservation of cellular integrity and the attenuation of contractile dysfunction. researchgate.netyoutube.com By blocking the excessive sodium influx, these compounds prevent the subsequent calcium overload, thereby mitigating myocardial damage. youtube.com

The various isoforms of NHE (NHE1-9) exhibit distinct tissue distributions and physiological roles. Consequently, the development of isoform-specific inhibitors is a key objective to achieve targeted therapeutic effects and minimize off-target actions. Research into benzoylguanidine analogs has revealed that substitution patterns on the aromatic ring are crucial for both potency and subtype specificity. researchgate.net

A notable example is the development compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, which demonstrates significant selectivity for the NHE-1 subtype over the NHE-2 isoform. researchgate.net This compound was found to be 27-fold more potent in inhibiting NHE-1 compared to NHE-2. researchgate.net This specificity is attributed to conformational restrictions imposed by substitutions ortho to the acylguanidine group, such as the 2-methyl group, which generally leads to higher in vitro activity against NHE-1. researchgate.net In contrast, NHE-2 and NHE-3 are more prevalent in the gastrointestinal tract and kidneys.

| Compound | Target | Activity (IC50) | Selectivity Profile |

|---|---|---|---|

| Cariporide (HOE 642) | NHE-1 | Potent Inhibitor | Specific for NHE-1 |

| (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine | NHE-1 | High Potency | 27-fold more potent for NHE-1 vs. NHE-2 |

| Zoniporide | NHE-1 | 14 nM | Potent and selective NHE-1 inhibitor |

Hedgehog Pathway Inhibition (Analogs)

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is implicated in the progression of various cancers. Consequently, inhibitors of this pathway are an important class of anti-cancer drugs. The transmembrane protein Smoothened (SMO) is a key target for inhibition within this pathway.

While direct studies on this compound are limited in this context, structure-activity relationship (SAR) studies of other small-molecule Hh pathway inhibitors reveal that structural motifs analogous to it are relevant for activity. For example, a series of acylguanidine derivatives were developed as SMO inhibitors, with some compounds showing greater potency than the FDA-approved drug Vismodegib. The SAR for various classes of inhibitors indicates that substituted aromatic rings are often essential for maintaining inhibitory activity against the Hh pathway. The development of new inhibitors often involves modifying these aryl portions to optimize potency and pharmacokinetic properties.

Sulfotransferase Interactions (Analogs)

Cytosolic sulfotransferases (SULTs) are Phase II metabolic enzymes that catalyze the sulfonation of numerous xenobiotics, drugs, and endogenous compounds, which generally increases their water solubility and facilitates excretion. oup.comresearchgate.net Inhibition of these enzymes can alter the metabolism and disposition of various substances, leading to potential drug-drug interactions or altered toxicity profiles. researchgate.net

Studies on non-steroidal anti-inflammatory drugs (NSAIDs) have shown that compounds containing a methylsulfonamide group, which is structurally related to the methylsulfonyl group, can act as inhibitors of human sulfotransferases. nih.gov For example, the drug Nimesulide is a potent inhibitor of the SULT1A1 isoform and also inhibits SULT1E1, though with clear isoform selectivity. nih.gov Kinetic analyses have indicated that the inhibition mechanism is often non-competitive, suggesting that these inhibitors bind to a site near the substrate-binding site, thereby preventing catalysis. nih.gov This demonstrates that the sulfonyl moiety, as present in analogs of this compound, can interact with and modulate the activity of key metabolic enzymes like sulfotransferases.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the structural requirements for their diverse biological activities.

For ALS/AHAS inhibition by sulfonylurea analogs, the SAR is well-defined. Key components influencing activity include the aryl group, the sulfonylurea bridge, and a heterocyclic moiety. Three-dimensional quantitative SAR (3D-QSAR) analyses have shown that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor factors are all critical for potent inhibition. nih.govresearchgate.net The aromatic portion of the molecule often engages in hydrophobic interactions within the enzyme's binding site. For example, molecular docking studies have shown that a methoxycarbonyl group (-(CO)OCH3) on the aromatic ring can participate in hydrophobic interactions with amino acid residues like ALA195.

In the context of NHE inhibition , SAR studies on (5-(methylsulfonyl)benzoyl)guanidines have highlighted the critical importance of substitution at the position ortho to the acylguanidine group. researchgate.net The presence of a 2-methyl group, as in the parent compound, consistently leads to higher in vitro inhibitory activity compared to demethylated counterparts. researchgate.net This is attributed to a conformational restriction of the acylguanidine chain, which favors binding to the target. Modifications at the 4-position of the benzoyl ring with various S-, O-, and N-nucleophiles have been extensively explored to optimize potency and selectivity. researchgate.net

Regarding Hedgehog pathway inhibition , SAR studies on various small-molecule inhibitors have emphasized the necessity of aromatic rings for activity. For certain classes of inhibitors, the introduction of specific N-heterocycles or a trifluoromethyl group can lead to compounds with significantly enhanced potency.

Collectively, these SAR studies underscore how modifications to the substituted benzoate (B1203000) core and the methylsulfonyl group can be systematically exploited to tune the biological activity and selectivity of these analogs toward different targets.

Influence of Substituent Position and Volume on Biological Potency

The arrangement and size of substituents on the benzene (B151609) ring are critical determinants of a molecule's interaction with biological targets, influencing both potency and selectivity. Research on a series of (benzoyl)guanidine derivatives, which share the substituted methylsulfonyl benzoate core, highlights the profound impact of substituent placement on biological activity.

In a study focused on developing potent and selective inhibitors of the Na+/H+ exchanger (NHE), it was determined that substitution ortho to the acylguanidine group (the position occupied by the methyl group in this compound) was of "crucial importance for the potency" of the compounds. nih.gov This suggests that the 2-methyl group in the target compound is likely a key contributor to its interaction with protein binding sites.

Furthermore, the same study explored variations at other positions on the ring. nih.gov The findings indicated that while modifications at the 4-position (the location of the methylsulfonyl group) were reasonable, the steric volume of the substituents was a critical factor. nih.gov Conversely, introducing substituents at the 3- or 6-positions resulted in a significant decrease in the inhibitory effects on the Na+/H+ exchanger. nih.gov This underscores a general principle in medicinal chemistry: the spatial arrangement of functional groups dictates the molecule's ability to fit within the specific architecture of a receptor or enzyme active site. The reactivity and binding of benzoquinone derivatives are also affected by the inductive effects (whether activating or deactivating) of their substituents. nih.gov

These findings emphasize that the specific 2,4-substitution pattern of this compound is likely optimized for a particular biological target, and any deviation from this arrangement could lead to a substantial loss of potency.

| Substituent Position | Impact on Biological Activity (NHE Inhibition) | Reference |

| Ortho (2-position) | Crucial for potency. | nih.gov |

| Para (4-position) | Modifications are tolerated, but substituent volume is critical. | nih.gov |

| Meta (3-position) | Substitution leads to a considerable worsening of inhibitory effects. | nih.gov |

| Ortho (6-position) | Substitution leads to a considerable worsening of inhibitory effects. | nih.gov |

Role of the Methylsulfonyl Group in Bioactivity

The methylsulfonyl (-SO₂CH₃) group is a pivotal functional group that imparts specific physicochemical properties to the molecule, significantly influencing its biological activity. It is a strong hydrogen bond acceptor and possesses electron-withdrawing properties, which can modulate the electronic distribution of the entire aromatic ring and affect how the molecule interacts with biological macromolecules.

The incorporation of a methylsulfonyl moiety is a common strategy in drug design to enhance potency and improve pharmacokinetic profiles. In many bioactive compounds, this group is essential for the desired pharmacological effect. For instance, the 4-methylsulfonylbenzene scaffold is a key component in a novel series of hydrazone derivatives designed and evaluated for antitumor activity. nih.gov The presence of this group is integral to their cytotoxic effects against various cancer cell lines. nih.gov

Additionally, the sulfonyl group can participate in chelation, acting as a coordinating agent for metal ions. Research on 2-[(methyl sulfonyl)]amino benzoic acid derivatives has shown that the presence of the -SO₂ group, along with other electron-donating groups, makes the molecules excellent chelating agents for forming complexes with transition metals. researchgate.net This property could be relevant in biological systems where metal ions play a role in enzymatic processes. The sulfonyl group is a common feature in various sulfonamide derivatives that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects. researchgate.net

Other Emerging Biological Activities (e.g., Antitumor, P2X7 Receptor Antagonism for Analogs)

Analogs of this compound have been investigated for several promising therapeutic applications, most notably in oncology and for the modulation of inflammatory pathways.

Antitumor Activity

The methylsulfonylbenzene scaffold is featured in several classes of compounds with significant antitumor potential. A series of novel hydrazones incorporating a 4-methylsulfonylbenzene moiety demonstrated potent cytotoxic effects across a panel of 59 human cancer cell lines. nih.gov Certain compounds from this series exhibited broad-spectrum antitumor activity. nih.gov For example, Compound 20 from the series was identified as a particularly active agent, with a mean 50% cell growth inhibition (GI₅₀) of 0.26 µM. nih.gov Mechanistic studies revealed that these compounds could exert their anticancer effects through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). nih.gov

| Compound | Target | IC₅₀ / GI₅₀ | Reference |

| Compound 9 | COX-2 | 2.97 µM | nih.gov |

| Compound 16 | EGFR | 0.2 µM | nih.gov |

| Compound 16 | HER2 | 0.13 µM | nih.gov |

| Compound 20 | Mean Growth Inhibition (59 cell lines) | 0.26 µM | nih.gov |

| Compound 20 | EGFR | 0.19 µM | nih.gov |

| Compound 20 | HER2 | 0.07 µM | nih.gov |

| MSBT-07 | HeLa Cell Growth Inhibition | <0.1 µM | nih.gov |

| MSBT-12 | HeLa Cell Growth Inhibition | 0.1 µM | nih.gov |

In another line of research, novel 4 and 5-substituted methylsulfonyl benzothiazole (B30560) (MSBT) derivatives were synthesized and screened for anticancer activity. nih.gov Two compounds, MSBT-07 and MSBT-12 , significantly reduced the growth of cervical cancer (HeLa) cells, with GI₅₀ values of <0.1 µM and 0.1 µM, respectively. nih.gov

P2X7 Receptor Antagonism for Analogs

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation, chronic pain, and cancer progression. nih.govnih.gov Consequently, antagonists of this receptor are of high therapeutic interest. While not direct analogs of methyl benzoate, compounds containing sulfonamide and sulfonate ester groups have been successfully developed as P2X7 inhibitors, highlighting the suitability of the sulfonyl moiety for targeting this receptor.

For example, a study of naphthoquinone sulfonamide derivatives identified several potent P2X7 receptor antagonists. mdpi.com These compounds were effective at inhibiting ATP-induced dye uptake and the release of the pro-inflammatory cytokine IL-1β. mdpi.com The discovery of novel P2X7 antagonists through both traditional and structure-based virtual screening methods is an active area of research, suggesting that scaffolds like methylsulfonyl benzoate could be explored for this purpose. nih.govresearchgate.net

Advanced Applications in Chemical Sciences

Role as Synthetic Intermediates in Organic Synthesis

Substituted benzoic acids and their esters, such as methyl 2-methyl-4-(methylsulfonyl)benzoate, are fundamental precursors in multi-step organic synthesis. The reactivity of the ester and the directing effects of the substituents on the aromatic ring allow for controlled chemical modifications, making them indispensable in constructing complex molecular architectures.

While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its structural motifs are present in molecules explored for therapeutic purposes. The methylsulfonyl group, in particular, is a key feature in various pharmacologically active compounds. For instance, research into novel methylsulfonyl benzothiazole (B30560) (MSBT) derivatives has identified compounds with promising antimicrobial and anticancer activities. nih.gov These studies highlight the importance of the methylsulfonylphenyl moiety in the design of new therapeutic agents. nih.gov

Furthermore, structurally related compounds like 2-Methoxy-4-(methylsulfanyl)benzoic Acid serve as crucial intermediates in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. researchgate.net This demonstrates the utility of sulfur-containing benzoic acid derivatives as foundational scaffolds for synthesizing novel drugs, suggesting a potential role for compounds like this compound in future pharmaceutical development.

The application of (methylsulfonyl)benzoic acid derivatives is well-established in the agrochemical industry. These compounds serve as critical intermediates for several commercially important herbicides. googleapis.com For example, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) is a key intermediate in the synthesis of Mesotrione, a widely used selective herbicide. quickcompany.intrea.com Similarly, 2-Chloro-4-(methylsulfonyl)benzoic acid is a vital precursor for producing Sulcotrione, another effective herbicide used to control weeds in crops like corn. innospk.comgoogle.com The presence of the methylsulfonyl group is crucial for the biological activity of the final herbicidal products. innospk.com The synthetic versatility of these building blocks allows for the large-scale and cost-effective production of herbicides essential for modern agriculture. google.com

| Intermediate Compound | CAS Number | Resulting Herbicide | Herbicide Class |

|---|---|---|---|

| 2-Nitro-4-(methylsulfonyl)benzoic acid | 110964-79-9 | Mesotrione | Triketone / HPPD Inhibitor |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 53250-83-2 | Sulcotrione | Triketone / HPPD Inhibitor |

| 2-methyl-4-(methylsulfonyl)benzoic acid derivatives | N/A | Topramezone | Pyrazolone / HPPD Inhibitor |

Development of Herbicidal Compounds

The structural core of this compound is central to a highly effective class of herbicides known as HPPD inhibitors. These compounds disrupt a key enzyme in plants, leading to a bleaching effect and eventual death of targeted weeds.

Herbicides that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are vital for modern crop protection. acs.org HPPD is an enzyme essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. wikipedia.org By blocking this enzyme, HPPD inhibitors disrupt the formation of carotenoids, which protect chlorophyll (B73375) from photodegradation. wikipedia.orgnih.gov This leads to the characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death. nih.govherts.ac.uk

Topramezone is a potent, post-emergence HPPD inhibitor used for controlling broadleaf and grass weeds in corn. herts.ac.ukepa.gov Its chemical structure, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenylmethanone, is built upon a "2-methyl-4-(methylsulfonyl)phenyl" scaffold. nih.govepa.gov

The synthesis of Topramezone relies on key intermediates that contain this core structure. Various patented synthetic routes utilize precursors such as 2-methyl-3-(4, 5-dihydroisoxazole-3-yl)-4-methylsulfonyl benzoic acid, which is subsequently condensed and rearranged to form the final product. patsnap.com Other reported pathways involve intermediates like 4-methylthio-3-aldehyde-2-methylbenzoate, which are later oxidized to form the required methylsulfonyl group. wipo.int One synthetic route explicitly identifies 2,3-dimethyl-4-methylsulfonyl methyl benzoate (B1203000) as a starting material, underscoring the direct role of benzoate esters with this substitution pattern in producing Topramezone. google.com These examples confirm that this compound is a representative of the specific class of building blocks required for synthesizing this important herbicide.

Medicinal Chemistry Applications

The structural features of this compound hold potential for applications in medicinal chemistry, where the development of novel therapeutic agents often relies on versatile molecular scaffolds.

The methylsulfonylphenyl group is a recognized pharmacophore in drug design, valued for its ability to act as a hydrogen bond acceptor and to improve the metabolic stability and pharmacokinetic properties of a molecule. While the direct therapeutic application of this compound has not been established, its constituent parts are found in various compounds under investigation for medicinal use.

As mentioned, derivatives of methylsulfonyl benzothiazole have been synthesized and screened for antimicrobial and anticancer activities, with some compounds showing significant efficacy against cervical cancer cell lines. nih.gov The synthesis of these molecules demonstrates how the methylsulfonylphenyl core can be incorporated into more complex heterocyclic systems to create biologically active agents. nih.gov The established role of related benzoic acid derivatives in producing cardiotonic drugs further illustrates the value of this chemical class in medicinal chemistry. researchgate.net These findings suggest that the scaffold represented by this compound is a promising starting point for the design and synthesis of new generations of therapeutic agents.

Table of Referenced Compounds

| Common or Systematic Name |

|---|

| This compound |

| Topramezone / 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenylmethanone |

| Mesotrione |

| Sulcotrione |

| 2-Nitro-4-(methylsulfonyl)benzoic acid |

| 2-Chloro-4-(methylsulfonyl)benzoic acid |

| 2-Methoxy-4-(methylsulfanyl)benzoic Acid |

| Sulmazole |

| Isomazole |

| 2-methyl-3-(4, 5-dihydroisoxazole-3-yl)-4-methylsulfonyl benzoic acid |

| 4-methylthio-3-aldehyde-2-methylbenzoate |

| 2,3-dimethyl-4-methylsulfonyl methyl benzoate |

Research in Pain and Inflammation (Analogs)

While direct research on this compound in the context of pain and inflammation is not extensively documented, the structural motifs present in this molecule are of significant importance in the design of anti-inflammatory agents. Specifically, the methylsulfonylphenyl group is a key pharmacophore in a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.gov These drugs are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective in treating pain and inflammation with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. nih.govclevelandclinic.org

The COX-2 enzyme is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov The active site of COX-2 has a secondary pocket that is not present in the COX-1 isoform, which is involved in protecting the stomach lining. nih.gov The methylsulfonyl group of certain inhibitors can fit into this secondary pocket, leading to selective inhibition of COX-2. nih.gov

A prominent example of a selective COX-2 inhibitor that contains the 4-(methylsulfonyl)phenyl moiety is Etoricoxib. justia.comrsc.org Etoricoxib is used for the treatment of various forms of arthritis and pain. clevelandclinic.org The synthesis of Etoricoxib often involves key intermediates that possess the methylsulfonylphenyl structure. justia.comrsc.orgrsc.orgresearchgate.netgoogle.com The development of efficient synthetic routes to these intermediates is an active area of research. rsc.orgresearchgate.net

The structural similarity of this compound to these key intermediates suggests that its analogs could be explored as potential COX-2 inhibitors. Researchers have synthesized and evaluated numerous derivatives of compounds containing the 4-methylsulfonylphenyl group for their anti-inflammatory and analgesic activities. researchgate.netnih.gov These studies often focus on modifying the other parts of the molecule to optimize potency and selectivity for the COX-2 enzyme.

For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. nih.gov Docking studies of these compounds showed that the methylsulfonyl group inserted into the secondary pocket of the COX-2 active site, forming hydrogen bonds with the surrounding amino acid residues. nih.gov This highlights the critical role of the methylsulfonylphenyl group in achieving COX-2 selectivity.